molecular formula C17H18F4N4O3S B10936953 1-(methylsulfonyl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]piperidine-4-carboxamide

1-(methylsulfonyl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]piperidine-4-carboxamide

Cat. No.: B10936953
M. Wt: 434.4 g/mol
InChI Key: DLZVEXBSIJFHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinecarboxamide core, substituted with a pyrazolyl group and a tetrafluorobenzyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Tetrafluorobenzyl Group: The pyrazole intermediate is then alkylated with a tetrafluorobenzyl halide in the presence of a base such as potassium carbonate.

    Formation of the Piperidinecarboxamide Core: The piperidine ring is synthesized separately, often starting from a piperidine derivative, which is then coupled with the pyrazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Methylsulfonylation: Finally, the methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms on the benzyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the benzyl ring.

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorobenzyl group enhances its binding affinity through hydrophobic interactions, while the pyrazole and piperidine moieties contribute to its overall stability and specificity. The methylsulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-(METHYLSULFONYL)-6,8-DINITRO-1,2,3,4-TETRAHYDROQUINOLINE: Another compound with a methylsulfonyl group, but with different core structures and functional groups.

    1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-4-QUINOLINOL: Similar in having a methylsulfonyl group, but with a quinolinol core.

Uniqueness

1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a tetrafluorobenzyl group with a pyrazole and piperidinecarboxamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H18F4N4O3S

Molecular Weight

434.4 g/mol

IUPAC Name

1-methylsulfonyl-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H18F4N4O3S/c1-29(27,28)25-4-2-10(3-5-25)17(26)23-11-7-22-24(8-11)9-12-13(18)6-14(19)16(21)15(12)20/h6-8,10H,2-5,9H2,1H3,(H,23,26)

InChI Key

DLZVEXBSIJFHTH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.